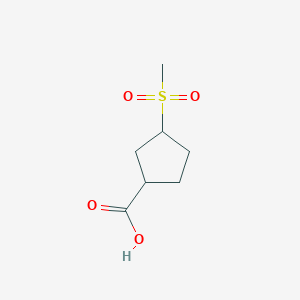

3-Methanesulfonylcyclopentane-1-carboxylic acid

説明

3-Methanesulfonylcyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a methanesulfonyl (-SO₂CH₃) group at position 2.

特性

IUPAC Name |

3-methylsulfonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-12(10,11)6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNQXBZXYNTNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonylcyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using reagents such as methanesulfonyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of 3-Methanesulfonylcyclopentane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

化学反応の分析

Types of Reactions

3-Methanesulfonylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted cyclopentane derivatives.

科学的研究の応用

3-Methanesulfonylcyclopentane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Methanesulfonylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s behavior in different environments.

類似化合物との比較

Structural and Functional Group Variations

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Electron-Withdrawing Groups : Methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups increase acidity and polarity compared to methoxycarbonyl (-COOCH₃) or aromatic substituents .

- Biological Activity: Amino and difluoromethylenyl groups (as in ) enhance bioactivity, suggesting that sulfonyl groups in the target compound may similarly modulate interactions with biological targets .

Physicochemical Properties

Table 2: Molecular Weight and Reactivity

Key Observations :

- Esters (e.g., methyl 3-aminocyclopentanecarboxylate) are prone to hydrolysis, whereas sulfonyl groups offer greater stability under physiological conditions .

Table 3: Hazard Comparison

Key Observations :

- Sulfonyl-containing compounds may exhibit irritant properties similar to methyl esters, but direct carcinogenicity data is unavailable .

- Amino-substituted cyclopentane/cyclobutane derivatives (e.g., 1-aminocyclobutane[11C]carboxylic acid) show low toxicity, suggesting functional groups critically modulate safety profiles .

Key Observations :

生物活性

3-Methanesulfonylcyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

3-Methanesulfonylcyclopentane-1-carboxylic acid is characterized by its unique cyclopentane ring structure with a methanesulfonyl group and a carboxylic acid moiety. The molecular formula is , and it possesses a molecular weight of approximately 192.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₄S |

| Molecular Weight | 192.24 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in water |

The biological activity of 3-Methanesulfonylcyclopentane-1-carboxylic acid is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The presence of both the sulfonyl and carboxylic acid groups enhances its potential to act as a bioisostere in drug design, allowing it to mimic natural substrates or inhibitors effectively.

Antimicrobial Properties

Research indicates that 3-Methanesulfonylcyclopentane-1-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Analgesic Activity

Preliminary studies indicate that 3-Methanesulfonylcyclopentane-1-carboxylic acid may also exhibit analgesic effects. Animal models have shown reduced pain responses when treated with this compound, indicating its potential use in pain management therapies.

Case Studies

-

Antibacterial Efficacy :

A case study involving the testing of 3-Methanesulfonylcyclopentane-1-carboxylic acid against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial properties. -

Inflammation Model :

In an animal model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling compared to control groups, supporting its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness and effectiveness of 3-Methanesulfonylcyclopentane-1-carboxylic acid, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-Methanesulfonylcyclopentane-1-carboxylic acid | Antimicrobial, Anti-inflammatory | Not determined |

| Carboxymethylcyclopentane | Mild antimicrobial | 50 |

| Methanesulfonic acid | Low anti-inflammatory | >100 |

Research Findings

Recent studies have focused on optimizing the synthesis and improving the yield of 3-Methanesulfonylcyclopentane-1-carboxylic acid for further pharmacological evaluation. Techniques such as high-performance liquid chromatography (HPLC) have been employed to purify the compound for biological assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。